molecular formula C8H10 B054482 p-Xylene-dimethyl-13C2 CAS No. 116598-94-8

p-Xylene-dimethyl-13C2

Cat. No.: B054482
CAS No.: 116598-94-8
M. Wt: 108.15 g/mol
InChI Key: URLKBWYHVLBVBO-ZDOIIHCHSA-N
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Description

p-Xylene-dimethyl-13C2: is a stable isotope-labeled compound, specifically a derivative of p-xylene where the two methyl groups are labeled with carbon-13 isotopes. This compound is used extensively in various fields of research, including medical, environmental, and industrial research. The molecular formula of this compound is C6H4(13CH3)2, and it has a molecular weight of 108.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses . The Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct is another method used for the synthesis of p-xylene .

Industrial Production Methods: In industrial settings, p-xylene is produced through the catalytic reforming of petroleum naphtha.

Chemical Reactions Analysis

Types of Reactions: p-Xylene-dimethyl-13C2 undergoes various chemical reactions, including:

    Oxidation: p-Xylene can be oxidized to produce terephthalic acid, an important precursor for the production of polyethylene terephthalate (PET).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Terephthalic acid.

    Substitution: Various substituted derivatives of p-xylene, depending on the reagents used.

Scientific Research Applications

p-Xylene-dimethyl-13C2 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the production of labeled polymers and materials for various industrial applications.

Mechanism of Action

The mechanism of action of p-Xylene-dimethyl-13C2 involves its incorporation into chemical reactions and biological systems as a labeled compound. The carbon-13 isotopes serve as tracers, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Comparison with Similar Compounds

  • o-Xylene-dimethyl-13C2
  • m-Xylene-dimethyl-13C2
  • Ethylbenzene-dimethyl-13C2

Comparison: p-Xylene-dimethyl-13C2 is unique due to its specific labeling of the methyl groups with carbon-13 isotopes. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to its isomers (o-xylene and m-xylene), p-xylene has a symmetrical structure, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

1,4-di((113C)methyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=C(C=C1)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583833
Record name 1,4-Bis[(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116598-94-8
Record name 1,4-Bis[(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116598-94-8
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